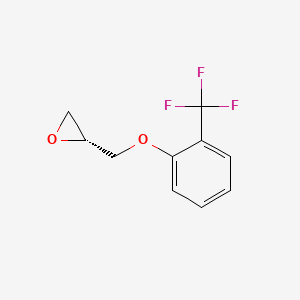
(R)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane is a chiral epoxide compound characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-(Trifluoromethyl)phenol.
Formation of Epoxide: The phenol is then reacted with an appropriate epoxide precursor, such as epichlorohydrin, under basic conditions to form the desired oxirane ring.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane may involve large-scale batch or continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: The major products are ring-opened adducts with the nucleophile.
Oxidation: The major products are diols or other oxidized derivatives.
Reduction: The major products are alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
®-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane involves its reactivity as an epoxide. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its interactions with molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane: Similar structure with the trifluoromethyl group in a different position.
®-2-(4-(Trifluoromethyl)phenyl)oxirane: Similar structure with a phenyl group instead of a phenoxy group.
Uniqueness
®-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane is unique due to the specific positioning of the trifluoromethyl group and the presence of the phenoxy moiety
Propiedades
Fórmula molecular |
C10H9F3O2 |
|---|---|
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
(2R)-2-[[2-(trifluoromethyl)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-2-4-9(8)15-6-7-5-14-7/h1-4,7H,5-6H2/t7-/m1/s1 |
Clave InChI |
RKCRMVILALALDZ-SSDOTTSWSA-N |
SMILES isomérico |
C1[C@@H](O1)COC2=CC=CC=C2C(F)(F)F |
SMILES canónico |
C1C(O1)COC2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


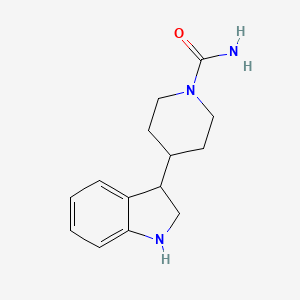
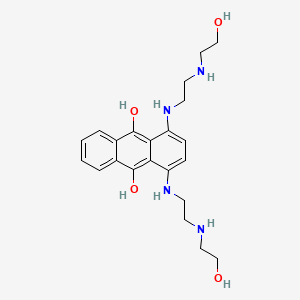
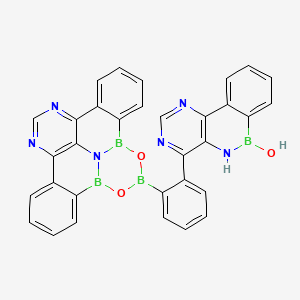
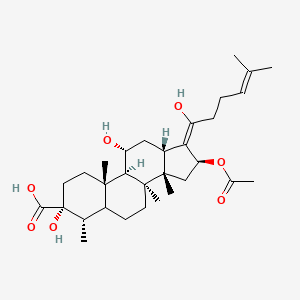
![3-(4-Bromophenyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13152554.png)

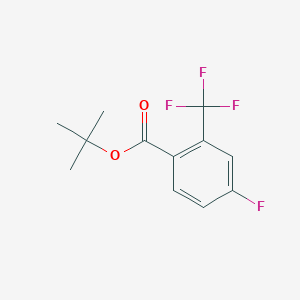
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)
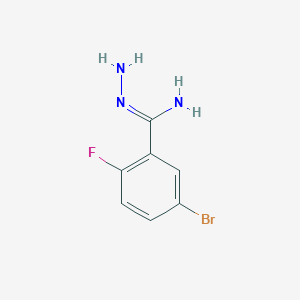


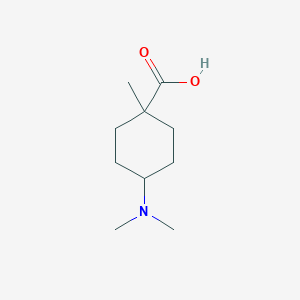
![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)
![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)
